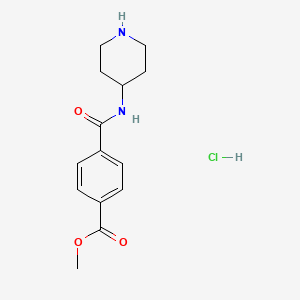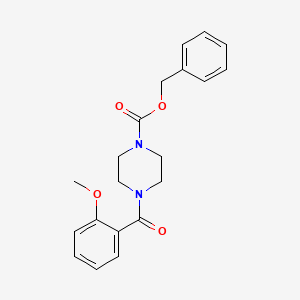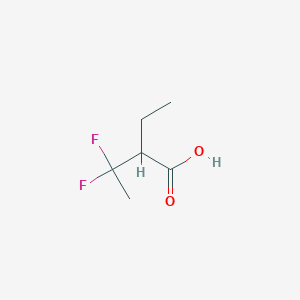![molecular formula C16H14BrNO4 B2729359 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol CAS No. 477848-16-1](/img/structure/B2729359.png)
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol is a complex organic compound with a molecular formula of C16H14BrNO4 This compound is characterized by the presence of a benzodioxole group, a bromine atom, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Methoxylation: The methoxy group is introduced by reacting the brominated compound with methanol in the presence of a base.
Formation of the Imino Group: The final step involves the condensation of the benzodioxole derivative with an amine to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives with hydroxyl or amine groups
Substitution: Azide or cyanide derivatives
Aplicaciones Científicas De Investigación
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the bromine and methoxy groups may enhance its binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-4-methoxybenzenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-chloro-4-methoxybenzenol: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-hydroxybenzenol: Has a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
The unique combination of the benzodioxole group, bromine atom, and methoxy group in 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol contributes to its distinct chemical and biological properties. The presence of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyliminomethyl)-6-bromo-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-5-11(16(19)13(17)6-12)8-18-7-10-2-3-14-15(4-10)22-9-21-14/h2-6,8,19H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGOSCPNXHIVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729283.png)

![Ethyl (5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2729286.png)





